molecular formula C20H22BF3O3 B13517962 4,4,5,5-Tetramethyl-2-(3-((4-(trifluoromethyl)benzyl)oxy)phenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(3-((4-(trifluoromethyl)benzyl)oxy)phenyl)-1,3,2-dioxaborolane

Cat. No.: B13517962
M. Wt: 378.2 g/mol
InChI Key: AUYUJIJAJWLWKH-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a trifluoromethyl group, which can enhance its reactivity and stability in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-(3-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with the corresponding aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)-1,3,2-dioxaborolane undergoes various types of reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are typical bases used in these reactions.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are frequently used solvents.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Produced via oxidation reactions.

    Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-2-(3-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)-1,3,2-dioxaborolane primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The trifluoromethyl group can influence the electronic properties of the molecule, enhancing its reactivity and stability in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane: Similar structure but with the trifluoromethyl group at a different position.

    Phenylboronic Acid Pinacol Ester: Lacks the trifluoromethyl group, resulting in different reactivity and properties.

    4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Does not contain the trifluoromethyl group, leading to variations in chemical behavior.

Uniqueness

The presence of the trifluoromethyl group in 4,4,5,5-tetramethyl-2-(3-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)-1,3,2-dioxaborolane imparts unique electronic properties, enhancing its reactivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C20H22BF3O3

Molecular Weight

378.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C20H22BF3O3/c1-18(2)19(3,4)27-21(26-18)16-6-5-7-17(12-16)25-13-14-8-10-15(11-9-14)20(22,23)24/h5-12H,13H2,1-4H3

InChI Key

AUYUJIJAJWLWKH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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